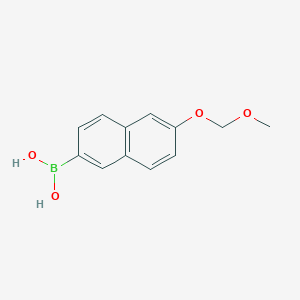
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C35H34N2O2 and its molecular weight is 514.7 g/mol. The purity is usually 95%.
The exact mass of the compound (4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is 514.262028332 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry in Palladium-Catalyzed Copolymerization
Research conducted by Gsponer, Milani, and Consiglio (2002) explored the influence of chirality in ligands on the stereochemistry of copolymerization processes. Their study revealed that diaquapalladium(2+) trifluoromethanesulfonates, when modified with similar chiral ligands, could produce isotactic poly(1-oxo-2-phenylpropane-1,3-diyl) through the copolymerization of styrene with carbon monoxide. This finding indicates the potential of specific chiral ligands to control the stereochemistry of polymer chains during synthesis, underscoring the importance of molecular architecture in polymer science (Gsponer, Milani, & Consiglio, 2002).
Antimicrobial and Antioxidant Properties of Triazole Derivatives
A study by Düğdü et al. (2014) synthesized novel triazole-thiol and thiadiazole derivatives, demonstrating their significant antimicrobial activities and good antioxidant properties. This research exemplifies the broad potential of heterocyclic compounds in pharmaceutical applications, particularly in developing new antimicrobials and antioxidants (Düğdü, Ünver, Ünlüer, & Sancak, 2014).
Coordination Polymers for Material Science
Yang et al. (2013) constructed a series of coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands. These polymers exhibited diverse structural arrangements and potential applications in material science, from catalysis to molecular sensing. The study emphasizes the role of organic ligands in tailoring the properties of coordination polymers (Yang, Du, Yang, Kan, & Jian‐Fang Ma, 2013).
Polymerization Catalysts from Aluminum Complexes
Research by Bakthavachalam and Reddy (2013) on the synthesis of aluminum complexes with triaza ligands highlighted their efficacy as catalysts in the polymerization of ε-caprolactone. The findings point to the versatility of metal-ligand complexes in catalyzing polymerization reactions, which is crucial for the development of biodegradable polymers (Bakthavachalam & Reddy, 2013).
Heterocyclic Compounds in Antimicrobial Studies
Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating excellent broad-spectrum antimicrobial activity. This study underlines the potential of heterocyclic chemistry in discovering new therapeutics against bacterial and fungal infections (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Propiedades
IUPAC Name |
(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2/t31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKGPGJFXJNKF-ACHIHNKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)









